molecular formula C17H15NO2S B12120718 Naphthalene-2-sulfonic acid m-tolylamide

Naphthalene-2-sulfonic acid m-tolylamide

Cat. No.: B12120718
M. Wt: 297.4 g/mol
InChI Key: KDOGSTJKUCNNJN-UHFFFAOYSA-N
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Description

Naphthalene-2-sulfonic acid m-tolylamide is an organic compound with the molecular formula C17H15NO2S. It is a derivative of naphthalene, where a sulfonic acid group is attached to the second position of the naphthalene ring, and an m-tolylamide group is attached to the sulfonic acid group. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-2-sulfonic acid m-tolylamide can be synthesized through the sulfonation of naphthalene followed by the introduction of the m-tolylamide group. The sulfonation process typically involves the reaction of naphthalene with sulfuric acid under controlled conditions to form naphthalene-2-sulfonic acid. This intermediate is then reacted with m-toluidine in the presence of a dehydrating agent to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2-sulfonic acid m-tolylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as Lewis acids and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted naphthalene compounds. These products have significant applications in the chemical industry.

Scientific Research Applications

Naphthalene-2-sulfonic acid m-tolylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-2-sulfonic acid m-tolylamide involves its interaction with specific molecular targets. The sulfonic acid group allows the compound to act as a strong acid, facilitating various chemical reactions. The m-tolylamide group provides additional functional properties, enabling the compound to interact with enzymes and other biological molecules. These interactions can lead to changes in molecular pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-2-sulfonic acid p-tolylamide
  • Naphthalene-2-sulfonic acid o-tolylamide
  • Naphthalene-2-sulfonic acid phenylamide

Uniqueness

Naphthalene-2-sulfonic acid m-tolylamide is unique due to the specific positioning of the m-tolylamide group, which imparts distinct chemical and physical properties. This positioning affects the compound’s reactivity and interactions with other molecules, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

N-(3-methylphenyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C17H15NO2S/c1-13-5-4-8-16(11-13)18-21(19,20)17-10-9-14-6-2-3-7-15(14)12-17/h2-12,18H,1H3

InChI Key

KDOGSTJKUCNNJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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